molecular formula C9H13F3N2O3 B6246454 rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis CAS No. 2048228-14-2

rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis

Cat. No. B6246454
CAS RN: 2048228-14-2
M. Wt: 254.2
InChI Key:
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Description

Rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis (rac-MeFAPC) is an important chiral building block in asymmetric synthesis. It is a versatile reagent and has been widely used in the synthesis of various biologically active compounds. Rac-MeFAPC has been used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Rac-MeFAPC has been utilized in various scientific research applications. It has been used as a chiral reagent in asymmetric synthesis, in the synthesis of biologically active compounds, and in the synthesis of pharmaceuticals. It has also been used in the study of enzyme kinetics, in the synthesis of organometallic compounds, and in the study of organic photochemistry.

Mechanism of Action

Rac-MeFAPC acts as a chiral reagent in asymmetric synthesis. It is able to form a chiral environment around the reaction center and can therefore promote the formation of the desired product.
Biochemical and Physiological Effects
Rac-MeFAPC has not been studied for its biochemical and physiological effects, as it is not a drug or a pharmaceutical. Therefore, no data is available on its potential biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Rac-MeFAPC has several advantages as a reagent in asymmetric synthesis. It is relatively inexpensive and easy to obtain, and it is also a highly efficient reagent. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of rac-MeFAPC. It could be used in the development of new pharmaceuticals or other biologically active compounds. It could also be used in the synthesis of organometallic compounds and in the study of organic photochemistry. Additionally, it could be used in the study of enzyme kinetics and in the development of new chiral reagents for asymmetric synthesis. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

Rac-MeFAPC can be synthesized from the reaction of rac-methyl (rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis)-3-(trifluoromethyl)piperidine-4-carboxylate with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is carried out at room temperature for several hours, and the product is isolated by precipitation or extraction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis involves the protection of the piperidine nitrogen, followed by the introduction of the trifluoroacetamido group, and then the esterification of the carboxylic acid with methyl alcohol. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Piperidine", "Trifluoroacetic anhydride", "Methyl alcohol", "4-carboxylic acid", "Protecting group reagent" ], "Reaction": [ "Protection of the piperidine nitrogen using a suitable protecting group reagent", "Introduction of the trifluoroacetamido group by reacting the protected piperidine with trifluoroacetic anhydride", "Esterification of the carboxylic acid with methyl alcohol using a suitable catalyst", "Removal of the protecting group to obtain rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis" ] }

CAS RN

2048228-14-2

Product Name

rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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